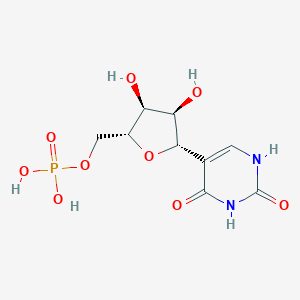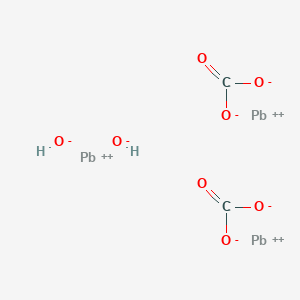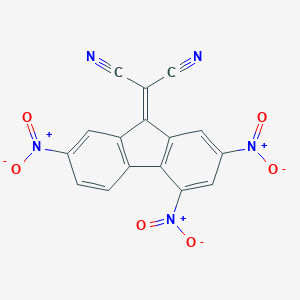
9-二氰亚甲基-2,4,7-三硝基芴
描述
9-Dicyanomethylene-2,4,7-trinitrofluorene, also known as DTF, is a chemical compound with the molecular formula C16H5N5O6 . It has a molecular weight of 363.24 .
Synthesis Analysis
The synthesis of 9-Dicyanomethylene-2,4,7-trinitrofluorene is prepared from 2,4,7-trinitrofluorenone .Molecular Structure Analysis
The molecular structure of 9-Dicyanomethylene-2,4,7-trinitrofluorene consists of carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) atoms. The percent composition is C 52.90%, H 1.39%, N 19.28%, O 26.43% .Physical And Chemical Properties Analysis
9-Dicyanomethylene-2,4,7-trinitrofluorene forms yellow crystals from acetonitrile. It has a melting point of 266-268°C. Its UV max (dichloromethane) is 365 nm (log e 4.38) .科学研究应用
Anion Radical Salts
One of the significant applications of 9-Dicyanomethylene-2,4,7-trinitrofluorene is in the creation of anion radical salts . Four anion radical salts of the 2:3 type were derived from this compound. Their electronic spectra, the ESR spectra characteristic of triplet excitons, and the electrical properties were measured .
Charge-Transfer Complexes
9-Dicyanomethylene-2,4,7-trinitrofluorene has been used in the synthesis of 1:1 organic complexes by reaction with tetrathiafulvalene (TTF) and other 9-dicyanomethylenefluorene derivatives . These complexes have been characterized, and their charge transfer properties have been studied .
Crystal Growth
This compound has been used in the crystal growth of solvated organic charge-transfer complexes . The lattice solvent, acetonitrile, chlorobenzene, or acetone is slowly released from the crystals of these complexes, inducing a significant decrease in charge transfer over time .
Semiconductor Research
The hydrate complex of 9-Dicyanomethylene-2,4,7-trinitrofluorene is air-stable and displays a degree of charge transfer, δ = 0.48 e−, close to the range of semiconducting or metal–organic complexes .
Insulating Material Research
A compound with a different stoichiometry, (TTF)3(DC2TF)2·2CH3CN, is an ionic crystal and is thus expected to be an insulating material .
安全和危害
9-Dicyanomethylene-2,4,7-trinitrofluorene is classified as having acute toxicity - Category 4, for oral, dermal, and inhalation routes . It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .
作用机制
Target of Action
The primary target of 9-Dicyanomethylene-2,4,7-trinitrofluorene is aromatic hydrocarbons and amines . The compound forms charge-transfer complexes with these targets, which play a crucial role in various biochemical reactions .
Mode of Action
9-Dicyanomethylene-2,4,7-trinitrofluorene interacts with its targets by forming charge-transfer complexes . This interaction results in significant changes in the electronic structure of the targets, which can affect their reactivity and other properties .
Biochemical Pathways
The formation of charge-transfer complexes can influence various biochemical reactions involving aromatic hydrocarbons and amines .
Pharmacokinetics
The compound’s molecular weight (36324) and its solubility in acetonitrile suggest that it may have good bioavailability .
Result of Action
The formation of charge-transfer complexes by 9-Dicyanomethylene-2,4,7-trinitrofluorene can result in significant changes in the electronic structure of the targets . These changes can affect the targets’ reactivity, potentially leading to various molecular and cellular effects .
Action Environment
The action of 9-Dicyanomethylene-2,4,7-trinitrofluorene can be influenced by various environmental factors. For example, the lattice solvent (acetonitrile, chlorobenzene, or acetone) is slowly released from the crystals of complexes, inducing a significant decrease in charge transfer over time . These crystals converge over months towards materials close to the neutral state .
属性
IUPAC Name |
2-(2,4,7-trinitrofluoren-9-ylidene)propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H5N5O6/c17-6-8(7-18)15-12-3-9(19(22)23)1-2-11(12)16-13(15)4-10(20(24)25)5-14(16)21(26)27/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POJAQDYLPYBBPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=C(C#N)C#N)C3=C2C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H5N5O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6061577 | |
| Record name | 9-Dicyanomethylene-2,4,7-trinitrofluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6061577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Dicyanomethylene-2,4,7-trinitrofluorene | |
CAS RN |
1172-02-7 | |
| Record name | (2,4,7-Trinitrofluorenylidene)malononitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1172-02-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Dicyanomethylene-2,4,7-trinitrofluorene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001172027 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanedinitrile, 2-(2,4,7-trinitro-9H-fluoren-9-ylidene)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9-Dicyanomethylene-2,4,7-trinitrofluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6061577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2,4,7-trinitrofluoren-9-ylidene)malonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.299 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 9-DICYANOMETHYLENE-2,4,7-TRINITROFLUORENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1T16F5401Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



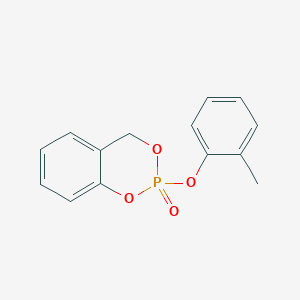

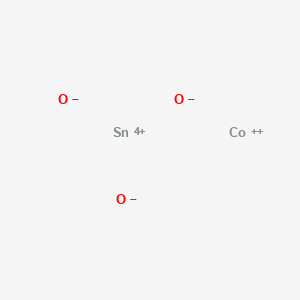
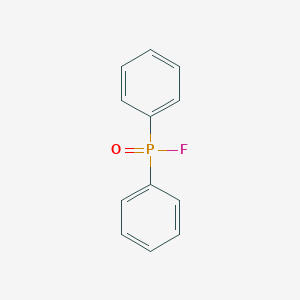
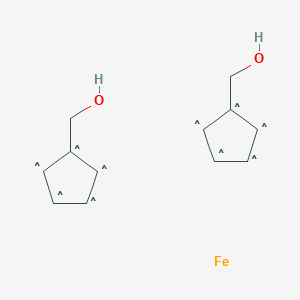
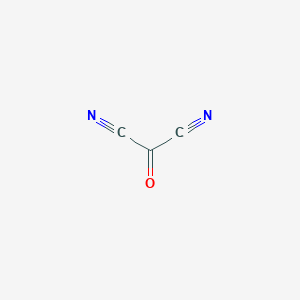

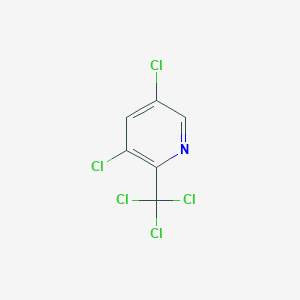
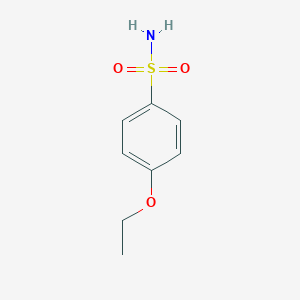
![Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate](/img/structure/B72854.png)

